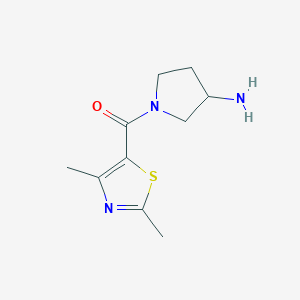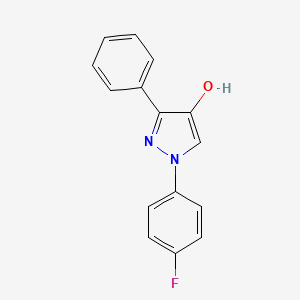
Methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate
Übersicht
Beschreibung
“Methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate” is a chemical compound with the CAS Number: 1858250-71-1 . Its molecular weight is 275.23 and its IUPAC name is methyl 2,3,5-trifluoro-4-morpholinobenzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12F3NO3/c1-18-12(17)7-6-8(13)11(10(15)9(7)14)16-2-4-19-5-3-16/h6H,2-5H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.22 . It should be stored at a temperature of 28 C . Unfortunately, other physical and chemical properties are not available in the web search results.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
- QSAR-analysis of derivatives of a similar compound highlighted the theoretical basis for designing new potential antioxidants. The antioxidant activity was found to increase with specific molecular properties, such as decreased area, molecular volume, and lipophilicity, while increasing the magnitude of the dipole moment (І. Drapak et al., 2019).
Antimicrobial Activity
- Novel 1,2,4-triazole derivatives, including those with morpholine components, have been synthesized and demonstrated significant antimicrobial activities. This includes good or moderate activities against various microorganisms, indicating their potential as new antimicrobial agents (H. Bektaş et al., 2007).
Enzyme Inhibition
- Compounds with morpholine skeletons have been explored for their potential as glucosidase inhibitors with antioxidant activity. These compounds have been shown to exhibit in vitro antioxidant activities and act as effective α-glucosidase inhibitors, suggesting a potential role in managing diseases like diabetes (M. Özil et al., 2018).
Photophysical Characterization
- A study on 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided insights into the structural and photophysical properties of the compound, revealing its potential applications in the development of fluorescent probes for biological research (Taylor Chin et al., 2010).
Hypoxic Cell Detection
- A novel fluorescent probe for selective detection of hypoxia in cells was developed using a 4-nitroimidazole moiety and morpholine groups. This probe, designed for high selectivity and sensitivity, has applications in biomedical research for imaging disease-relevant hypoxia (W. Feng et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-18-12(17)7-6-8(13)11(10(15)9(7)14)16-2-4-19-5-3-16/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUVPFZAMPFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)N2CCOCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1474242.png)
![1-{(2R)-2-[(tert-Butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1474243.png)

![4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474246.png)
![(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474247.png)
![1-(tert-Butyl) 2-methyl (2S,4S)-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1,2-pyrrolidinedicarboxylate](/img/structure/B1474248.png)


![[(4-Dimethylamino-pyrimidin-2-yl)-methyl-amino]-acetic acid](/img/structure/B1474253.png)
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonamide](/img/structure/B1474254.png)
![(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate](/img/structure/B1474256.png)